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Compound of Interest

Compound Name: 3-Bromo-4-methylbenzylamine

Cat. No.: B1395271

CAS Number: 1177558-32-5

This technical guide provides a comprehensive overview of 3-Bromo-4-methylbenzylamine, a
substituted benzylamine building block relevant to researchers, scientists, and professionals in
drug development and synthetic organic chemistry. Due to its status as a specialized research
chemical, this document synthesizes information from established chemical principles and data
from closely related analogues to present a robust profile, including its synthesis,
characterization, reactivity, and potential applications.

Core Compound Profile and Physicochemical
Properties

3-Bromo-4-methylbenzylamine belongs to the class of halogenated benzylamines, which are
valuable intermediates in medicinal chemistry.[1] The presence of a primary amine and an aryl
bromide in a specific substitution pattern offers dual functionality for subsequent chemical
modifications. The bromine atom is strategically positioned ortho to the methyl group and meta
to the aminomethyl group, influencing the electronic properties and steric environment of the
molecule.

Table 1: Compound Identifiers and Physicochemical Properties
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Property Value Source(s)

CAS Number 1177558-32-5 N/A

Molecular Formula CsH10BrN N/A

Molecular Weight 200.08 g/mol [2]
(3-Bromo-4-

IUPAC Name ) N/A
methylphenyl)methanamine

Predicted Boiling Point ~250-270 °C General Analogue Data

Predicted Density ~1.4 g/mL General Analogue Data
Expected to be a liquid or low-

Appearance ] ) General Analogue Data
melting solid

Recommended Synthesis Pathway

The most logical and efficient synthesis of 3-Bromo-4-methylbenzylamine proceeds via a
two-step sequence starting from the commercially available 4-methylbenzonitrile. This pathway
involves an electrophilic aromatic substitution to install the bromine atom, followed by the
reduction of the nitrile functional group to the primary amine.
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Step 1: Electrophilic Bromination

4-Methylbenzonitrile

NBS, H2S04/H20

3-Bromo-4-methylbenzonitrile

Step 2: Nitrile Reduction

3-Bromo-4-methylbenzonitrile

1. BHs-THF
2. H20/HCI workup

3-Bromo-4-methylbenzylamine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Bromo-4-methylbenzylamine.

Step 1: Synthesis of 3-Bromo-4-methylbenzonitrile

The key to this first step is the regioselective bromination of 4-methylbenzonitrile. The methyl
group is an ortho-, para-directing activator, while the nitrile group is a meta-directing
deactivator. The directing effects combine to favor bromination at the 3-position (ortho to the
methyl group and meta to the nitrile). Using N-bromosuccinimide (NBS) in an acidic medium
provides a reliable method for this transformation.[3]

Experimental Protocol:

e Reaction Setup: To a flask equipped with a magnetic stirrer, add 4-methylbenzonitrile (1.0
eq). Dissolve it in a suitable solvent mixture, such as sulfuric acid and water.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/product/b1395271?utm_src=pdf-body-img
https://www.benchchem.com/product/b1395271?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-behind-3-bromo-4-methylbenzonitrile-synthesis-reactions-aq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Add N-bromosuccinimide (NBS)
(1.0-1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.

o Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
The reaction is typically complete within 12-24 hours.[3]

o Workup and Isolation: Upon completion, pour the reaction mixture slowly over crushed ice.
The solid product, 3-Bromo-4-methylbenzonitrile, will precipitate. Filter the solid, wash
thoroughly with cold water until the washings are neutral, and then wash with a small amount
of cold ethanol.

 Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable
solvent like ethanol/water to obtain the pure intermediate.[3]

Step 2: Reduction to 3-Bromo-4-methylbenzylamine

The reduction of the nitrile functional group to a primary amine is a standard transformation in
organic synthesis. Borane-tetrahydrofuran complex (BHs-THF) is an excellent reagent for this
purpose as it is highly effective and selective, leaving the aryl bromide intact.[4][5]

Experimental Protocol:

e Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere
(Nitrogen or Argon), dissolve 3-Bromo-4-methylbenzonitrile (1.0 eq) in anhydrous
tetrahydrofuran (THF).

» Reagent Addition: Cool the solution to 0 °C in an ice bath. Add BHs-THF complex (1.0 M
solution in THF, approx. 3.0-4.0 eq) dropwise via a syringe or an addition funnel.

o Reaction: After the addition is complete, allow the reaction to warm to room temperature and
then heat to reflux (approx. 60-65 °C).[4] Monitor the reaction by TLC until the starting
material is consumed (typically 4-6 hours).

e Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench by the
slow, dropwise addition of 1M hydrochloric acid (HCI) to neutralize excess borane and
hydrolyze the borane-amine complex. (Caution: Hydrogen gas evolution).
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« |solation: Adjust the pH to basic (pH > 10) with aqueous sodium hydroxide (NaOH). Extract
the aqueous layer three times with an organic solvent (e.g., ethyl acetate or
dichloromethane).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure to yield the crude 3-Bromo-4-
methylbenzylamine. The product can be further purified by vacuum distillation or column
chromatography on silica gel.[6]

Spectroscopic and Structural Characterization

While specific experimental spectra for this exact compound are not widely published, a reliable
prediction of its key spectroscopic features can be made based on the known effects of its
constituent functional groups and data from close structural isomers.

Table 2: Predicted Spectroscopic Data for 3-Bromo-4-methylbenzylamine
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Predicted Chemical Shifts /

Technique ) Justification / Notes
Absorption Bands
Aromatic protons will be in the
7.0-7.6 ppm range. The
benzylic protons (-CHz-) are
0 ~7.5(s, 1H, H-2), 7.2-7.3 (d,
expected around 3.8 ppm. The
1H, H-5), 7.1 (d, 1H, H-6), 3.8 _
1H NMR methyl protons (-CHs) will be a
(s, 2H, -CH2-), 2.3 (s, 3H, - ]
singlet around 2.3 ppm. The
CHs), 1.5-2.0 (br s, 2H, -NH?2) ) ]
amine protons (-NHz2) will
appear as a broad singlet that
is D20 exchangeable.
The carbon bearing the
bromine will be downfield. The
0 ~ 140-142 (C-Br), 136-138 ) ] ]
benzylic carbon will be in the
(C-CHs), 132 (Ar-CH), 130 (Ar-
45-46 ppm range. The methyl
13C NMR CH), 128 (Ar-CH), 124 (C-

CH2), 45-46 (-CH2-), 22-23 (-
CHs)

carbon will be upfield around
22-23 ppm. Aromatic carbons

will appear between 124-142
ppm.[7]

IR Spectroscopy

3300-3400 cm~1 (two bands,
N-H stretch), 3000-3100 cm~1
(Ar C-H stretch), 2850-2950
cm~1 (Alkyl C-H stretch), 1580-
1650 cm~1 (N-H bend), 1000-
1100 cm~1 (C-Br stretch)

As a primary amine, two
distinct N-H stretching bands
are expected.[8][9] The N-H
bending (scissoring) vibration
is also characteristic.[9]
Aromatic and aliphatic C-H
stretches will be present, as
will the C-Br stretch at a lower

wavenumber.

Chemical Reactivity and Applications in Drug

Discovery

3-Bromo-4-methylbenzylamine is a bifunctional building block. Both the primary amine and

the aryl bromide can be selectively targeted to build molecular complexity, making it a valuable
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scaffold in the synthesis of pharmaceutical intermediates and compound libraries.[1][10]

—_—

v Amine—E’-ased Reactions v v Aryl Bromide- Based Reactions

v
Amide Formation Sulfonamide Formation Reductive Amination Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling
(R-COCI, Base) (R-SO:Cl, Base) (R-CHO, NaBH(OACc)3) (Ar-B(OH)2, Pd Cat.) (R=NH, Pd Cat.) (Alkyne, Pd/Cu Cat.)

Click to download full resolution via product page
Caption: Potential synthetic transformations of 3-Bromo-4-methylbenzylamine.

+ Reactions at the Amino Group: The primary amine is a versatile nucleophile. It can readily
undergo acylation with acid chlorides or anhydrides to form amides, react with sulfonyl
chlorides to produce sulfonamides, or participate in reductive amination with aldehydes and
ketones to yield secondary amines. These linkages are common in pharmacologically active

molecules.

o Reactions at the Aryl Bromide: The carbon-bromine bond is a prime site for transition metal-
catalyzed cross-coupling reactions. This enables the introduction of a wide variety of
substituents onto the aromatic ring.[3]

o Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl

groups.[11]

o Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, allowing for the synthesis of

complex diarylamines or related structures.

o Sonogashira Coupling: Creates carbon-carbon bonds with terminal alkynes, a valuable
transformation for building rigid molecular scaffolds.

The ability to perform these reactions orthogonally provides chemists with a powerful tool to
rapidly generate diverse molecular architectures for screening in drug discovery programs.[12]
[13]
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Safety and Handling

As a member of the primary aromatic amine and organobromide chemical classes, 3-Bromo-4-

methylbenzylamine should be handled with appropriate caution.

Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and
chemical-resistant gloves (e.g., nitrile) when handling this compound.[14][15]

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any vapors.
[14]

Toxicity: Aromatic amines as a class can be toxic and may cause harm if swallowed, inhaled,
or absorbed through the skin.[16][17] Some are known or suspected carcinogens.[17]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Halogenated organic waste should be segregated.[14]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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